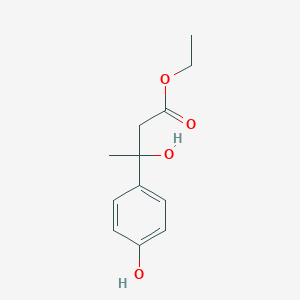![molecular formula C20H23NO2 B15355900 Methyl 2-[1-(dibenzylamino)cyclopropyl]acetate](/img/structure/B15355900.png)
Methyl 2-[1-(dibenzylamino)cyclopropyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[1-(dibenzylamino)cyclopropyl]acetate: is a chemical compound with the molecular formula C20H23NO2 and a molecular weight of 309.408 . This compound is known for its unique structure, which includes a cyclopropyl ring substituted with a dibenzylamino group and an acetate ester.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopropane and dibenzylamine as the primary starting materials.
Reaction Steps: The cyclopropane ring is first functionalized to introduce the dibenzylamino group. This is followed by esterification to form the acetate ester.
Conditions: The reactions are usually carried out under anhydrous conditions with a suitable catalyst, such as Lewis acids or transition metal catalysts .
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the cyclopropyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and peroxides .
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require strong bases or nucleophiles.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: Medicine: Research is ongoing to explore its use in pharmaceuticals, including its potential as a drug precursor. Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The exact mechanism by which Methyl 2-[1-(dibenzylamino)cyclopropyl]acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzymatic reactions and binding to receptors .
Comparaison Avec Des Composés Similaires
Methyl 2-[1-(phenylamino)cyclopropyl]acetate
Methyl 2-[1-(benzylamino)cyclopropyl]acetate
Methyl 2-[1-(diphenylamino)cyclopropyl]acetate
Uniqueness: Compared to these similar compounds, Methyl 2-[1-(dibenzylamino)cyclopropyl]acetate has a unique dibenzylamino group, which may confer different chemical and biological properties.
This compound , its preparation, reactions, applications, and comparison with similar compounds
Propriétés
Formule moléculaire |
C20H23NO2 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
methyl 2-[1-(dibenzylamino)cyclopropyl]acetate |
InChI |
InChI=1S/C20H23NO2/c1-23-19(22)14-20(12-13-20)21(15-17-8-4-2-5-9-17)16-18-10-6-3-7-11-18/h2-11H,12-16H2,1H3 |
Clé InChI |
SKYQIIWEXGGGOA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1(CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B15355824.png)
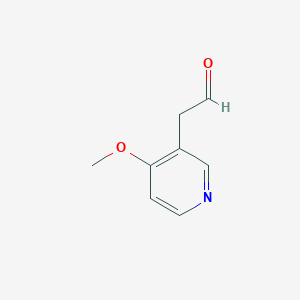
![3-[Bis(3-aminopropyl)amino]propane-1,2-diol](/img/structure/B15355828.png)
![1-[(5-Bromopyridin-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B15355831.png)
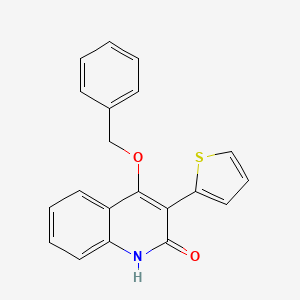
![1,7-Diazaspiro[4.4]nonane-1-carboxamide](/img/structure/B15355852.png)
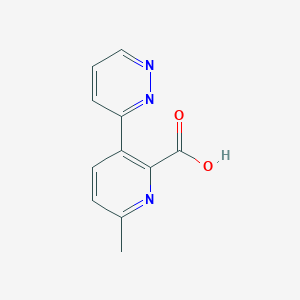
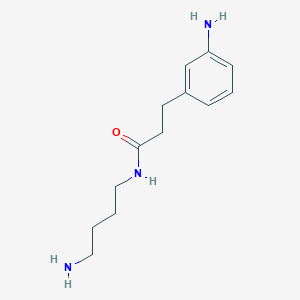
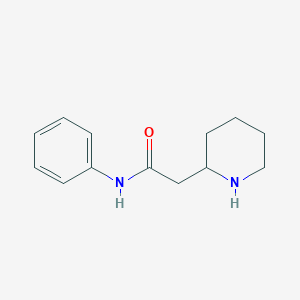
![1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethanone](/img/structure/B15355879.png)
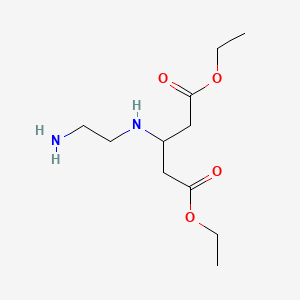
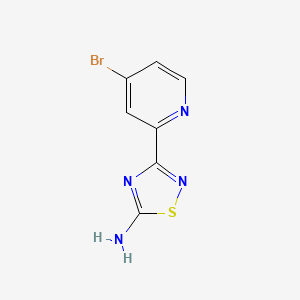
![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(2-phenylmethoxyphenyl)indol-5-amine](/img/structure/B15355896.png)
